H-Arg(pmc)-otbu H-Arg(pmc)-otbu
Brand Name: Vulcanchem
CAS No.: 169543-81-1
VCID: VC21542545
InChI: InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28)/t18-/m0/s1
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C
Molecular Formula: C24H40N4O5S
Molecular Weight: 496.7 g/mol

H-Arg(pmc)-otbu

CAS No.: 169543-81-1

Cat. No.: VC21542545

Molecular Formula: C24H40N4O5S

Molecular Weight: 496.7 g/mol

* For research use only. Not for human or veterinary use.

H-Arg(pmc)-otbu - 169543-81-1

CAS No. 169543-81-1
Molecular Formula C24H40N4O5S
Molecular Weight 496.7 g/mol
IUPAC Name tert-butyl (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate
Standard InChI InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28)/t18-/m0/s1
Standard InChI Key RYYVRFAJTNFQBC-SFHVURJKSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C

Chemical Structure and Properties

H-Arg(Pmc)-OtBu (free base) is characterized by the molecular formula C24H40N4O5S and a molecular weight of 496.7 g/mol. The compound represents a protected form of arginine, where the Pmc group (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protects the guanidino side chain and the OtBu (tert-butyl) group protects the carboxyl terminus .

The IUPAC name for this compound is tert-butyl 2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate. This systematic name reflects its complex structure that incorporates both the arginine backbone and the protective groups that make it valuable in peptide chemistry.

Physical and Chemical Characteristics

The compound exists as a free base, which distinguishes it from salt forms that might have different solubility properties . It demonstrates good solubility in DMSO, which is crucial for laboratory applications where stock solutions need to be prepared . The chemical structure contains several functional groups that contribute to its reactivity and utility in peptide synthesis:

  • A protected guanidino group (via the Pmc protecting group)

  • A free alpha-amino group

  • A protected carboxyl group (via the OtBu protecting group)

  • A complex aromatic system within the Pmc moiety

Protective Group Strategy

The design of H-Arg(Pmc)-OtBu incorporates two critical protecting groups that enable its effective use in peptide synthesis:

Pmc Protecting Group

The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group serves as a protection for the highly basic guanidino side chain of arginine. This protection is particularly important because:

  • It prevents unwanted reactions during peptide coupling

  • It provides stability during various synthesis conditions

  • It can be selectively removed at the appropriate stage of synthesis

  • It offers better stability compared to other arginine protecting groups

OtBu Protecting Group

The tert-butyl ester (OtBu) group protects the carboxyl terminus of arginine. This protection strategy:

  • Prevents carboxyl group participation in unwanted reactions

  • Can be selectively removed using appropriate conditions

  • Is compatible with solid-phase peptide synthesis methodologies

  • Provides enhanced stability during synthesis procedures

The combination of these two protecting groups creates a versatile building block that can be strategically incorporated into peptide sequences under controlled conditions.

Applications in Biochemical Research

H-Arg(Pmc)-OtBu (free base) features prominently in several areas of biochemical research, with applications that leverage its unique chemical properties.

Peptide Synthesis

The compound serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis, where it enhances efficiency and yield . Its protected form allows for controlled incorporation of arginine residues into peptide sequences. This is crucial for creating peptides with specific biological activities, especially those where arginine plays a structural or functional role.

Drug Development

In pharmaceutical research, H-Arg(Pmc)-OtBu facilitates the development of compounds targeting specific biological pathways . Its ability to effectively modify amino acid sequences makes it valuable in creating peptide-based drugs or peptidomimetics with enhanced therapeutic properties. Researchers utilize this compound to create peptide structures that can interact with target receptors more effectively.

Bioconjugation Applications

H-Arg(Pmc)-OtBu is employed in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules . This application is particularly important in creating targeted drug delivery systems, where peptide conjugates can direct therapeutic agents to specific tissues or cell types.

Cancer Therapeutics Research

The compound has found significant applications in cancer research, where it contributes to enhancing treatment efficacy by modifying drug properties . Cancer therapeutics utilizing peptide structures often rely on the incorporation of arginine residues to improve cell penetration or receptor binding, making H-Arg(Pmc)-OtBu a valuable research tool in this field.

Protein Engineering

H-Arg(Pmc)-OtBu aids in engineering proteins with specific desired properties . This application extends to:

  • Creating novel protein structures with enhanced stability

  • Developing proteins with improved binding characteristics

  • Engineering proteins with altered catalytic activities

  • Designing proteins for specific biotechnological applications

Cyanophycin Synthesis

One specific research application involves the use of H-Arg(Pmc)-OtBu in synthesizing peptide primers for cyanophycin, a cyanobacterial reserve polymer . This application demonstrates the compound's utility in specialized areas of biochemical research focused on understanding and manipulating bacterial storage polymers.

Synthesis Methods

The synthesis of H-Arg(Pmc)-OtBu typically involves sequential protection strategies to yield the desired product with both guanidino and carboxyl protections in place.

Concentration1 mg5 mg10 mg
1 mM2.0134 mL10.0668 mL20.1337 mL
5 mM0.4027 mL2.0134 mL4.0267 mL
10 mM0.2013 mL1.0067 mL2.0134 mL

Note: Volumes indicate the amount of solvent (typically DMSO) required to achieve the specified concentration .

Stability Considerations

To maintain chemical integrity during laboratory use, several precautions are recommended:

  • Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing cycles

  • For long-term storage (up to 6 months), maintain at -80°C

  • For medium-term storage (up to 1 month), -20°C is sufficient

  • For solutions that show precipitation or reduced solubility, gentle heating (37°C) followed by ultrasonic bath treatment can restore homogeneity

Comparative Analysis with Related Compounds

Understanding how H-Arg(Pmc)-OtBu compares to other arginine derivatives and protected amino acids provides valuable context for researchers selecting the appropriate building blocks for their specific applications.

Advantages over Alternative Arginine Derivatives

The Pmc protection strategy for arginine offers several advantages compared to alternative protection methods:

  • Enhanced stability during synthesis conditions

  • Compatibility with a wide range of peptide coupling reagents

  • Selective deprotection capabilities

  • Good solubility characteristics in common peptide synthesis solvents

Comparative Performance in Peptide Synthesis

When examining the performance of different protected amino acids in peptide synthesis, factors such as coupling efficiency, side reaction tendencies, and deprotection conditions become important considerations. The search results provide some insight into comparative studies involving Fmoc deprotection strategies that are relevant to peptide synthesis workflows involving protected amino acids like H-Arg(Pmc)-OtBu .

Research has shown that solvent choice significantly impacts both the efficiency of reactions and the occurrence of side reactions during peptide synthesis . When working with protected arginine derivatives, careful selection of deprotection conditions can minimize unwanted side reactions such as aspartimide formation .

Current Research Applications

H-Arg(Pmc)-OtBu has been utilized in various research contexts, demonstrating its versatility as a building block in biochemical investigations.

Compound IDSequenceHPLC RT (system 1)HPLC RT (system 2)Purity %M+1 (calculated)M+1 (observed)
2c[Pro-Arg-Phe-Phe-Asn-Ala-Gly-DPro]10.518.9>95%888.0887.9
3c[Pro-Arg-Phe-Phe-Asn-Ala-Ser-DPro]14.824.3>98%918.0918.7
4c[Pro-Arg-Phe-Phe-Asn-Ala-Lys-DPro]14.223.3>98%959.1959.0

Note: This table illustrates the type of peptide compounds where protected arginine residues play important roles .

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